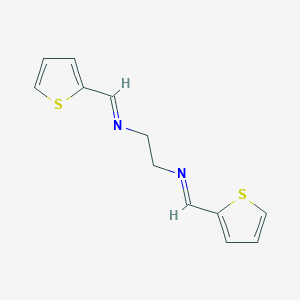

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine

Overview

Description

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is an organic compound with the molecular formula C12H10N2S2 This compound is characterized by the presence of two thienylmethylene groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1,2-ethanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thienylmethylene groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thienylmethylene groups.

Reduction: Reduced forms of the Schiff base.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N~1~,N~2~-bis(2-furylmethylene)-1,2-ethanediamine

- N~1~,N~2~-bis(2-pyridylmethylene)-1,2-ethanediamine

- N~1~,N~2~-bis(2-benzylmethylene)-1,2-ethanediamine

Uniqueness

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is unique due to the presence of thienylmethylene groups, which impart distinct electronic and steric properties

Biological Activity

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of two thiophen-2-ylmethylene groups linked to an ethane-1,2-diamine backbone. This unique arrangement allows it to exhibit various biological activities, including antioxidant properties and potential interactions with metal ions.

Biological Activities

The compound has been studied for several biological activities:

- Antioxidant Properties : Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves a condensation reaction between thiophen-2-carboxaldehyde and ethylenediamine. The reaction conditions can be optimized to enhance yield and purity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antioxidant Activity Assessment : A study evaluated the compound's ability to reduce oxidative stress in human cell lines. The results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of several conventional antibiotics.

- Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity comparable to known chemotherapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells |

Table 2: Synthesis Parameters

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Thiophen-2-carboxaldehyde + Ethylenediamine | Reflux in ethanol for 6 hours | 85 |

Properties

IUPAC Name |

1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)ethyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDUJQMMZMEMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NCCN=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283172 | |

| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-94-7 | |

| Record name | NSC30214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.